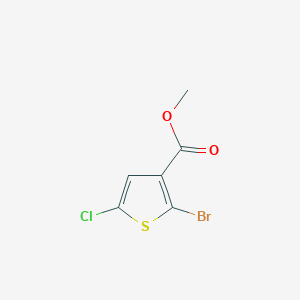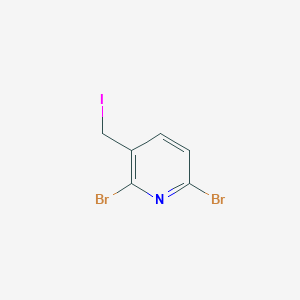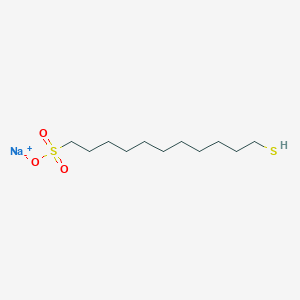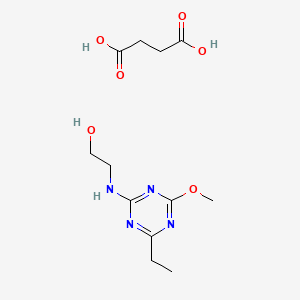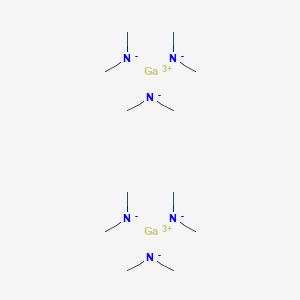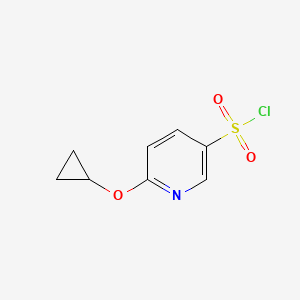![molecular formula C11H7ClN2O B13130944 6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
6-Chloro-[3,3'-bipyridine]-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro substituent at the 6-position and an aldehyde group at the 5-position of the bipyridine framework makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3,3’-bipyridine as the starting material.
Formylation Reaction: The aldehyde group is introduced at the 5-position through a formylation reaction.
Industrial Production Methods
Industrial production methods for 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde depends on its application:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can modulate the activity of metal-dependent enzymes.
As a Therapeutic Agent: It interacts with biological targets such as proteins and DNA, leading to the inhibition of cellular processes essential for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
6-Bromo-[3,3’-bipyridine]-5-carbaldehyde: Similar structure with a bromo substituent instead of chloro.
6-Chloro-[3,3’-bipyridine]-5-methanol: Similar structure with a methanol group instead of an aldehyde.
Uniqueness
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various research applications, particularly in the synthesis of coordination complexes and the study of metal-ligand interactions .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-5-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H |
InChIキー |
KOSHJKQGJMUBIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


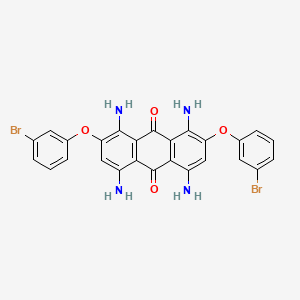

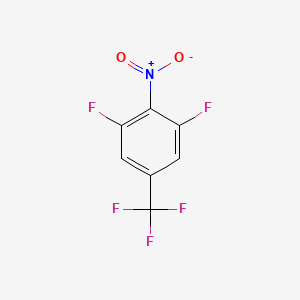

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
